Cas no 13292-22-3 (3-Formyl rifamycin)

3-Formyl rifamycin structure
3-Formyl rifamycin structure
Nombre del producto:3-Formyl rifamycin
Número CAS:13292-22-3
MF:C38H47NO13
Megavatios:725.778692483902
MDL:MFCD01729454
CID:95337
PubChem ID:6438444

3-Formyl rifamycin Propiedades químicas y físicas

Nombre e identificación

    • Rifamycin, 3-formyl-
    • 3-Formyl Rifamycin
    • 3-Formylrifamycin SV
    • 3 FORMYL RIFAMYCIN SV
    • nci145-635
    • rifaldehyde
    • Rifamycin AF
    • 3-Fomyl Rifamycin
    • 3-Formyl Rifampicin
    • 3-formylrifampicinsv
    • 11-dioxo-l-21-acetate
    • 3-Formylrifampicin SV
    • [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-26-Formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7
    • 3-FORMYL RIFAMYCIN SV
    • 3-Formylrifamycin
    • C87UV623UL
    • 3-Formyl-Rifamycin
    • C38H47NO13
    • 3YI
    • (7S,11S,13S,17S,18S,12R,14R,15R,16R)-26-formyl-2,15,17,27,29-pentahydroxy-11-m ethoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[2 3.3.1.1<4,7>.0<5,28>]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl acetat e
    • CHEMBL3323549
    • (2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-8-formyl-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
    • 13292-22-3
    • 3-FORMYLRIFAPENTINE
    • UNII-C87UV623UL
    • Q63391988
    • (2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-8-formyl-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptam
    • ethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
    • SCHEMBL13302850
    • (2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-8-formyl-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptam ethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
    • MFCD01729454
    • (formyl-pentahydroxy-methoxy-heptamethyl-dioxo-[?]yl) acetate
    • EINECS 236-311-5
    • 2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-8-carboxaldehyde, 1,2-dihydro-5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-, 21-acetate
    • AKOS015969694
    • NCI 145-635
    • BBNQHOMJRFAQBN-UPZFVJMDSA-N
    • J-006252
    • 3-Formylrifampicin
    • A11446
    • [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
    • 3-Formyl rifamycin
    • MDL: MFCD01729454
    • Renchi: 1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,24-,29-,30+,34+,38-/m0/s1
    • Clave inchi: BBNQHOMJRFAQBN-UPZFVJMDSA-N
    • Sonrisas: O(C(C([H])([H])[H])=O)[C@]1([H])[C@]([H])(C([H])([H])[H])[C@]([H])(C([H])=C([H])O[C@]2(C([H])([H])[H])C(C3C4=C(C(C([H])=O)=C(C(=C4C(=C(C([H])([H])[H])C=3O2)O[H])O[H])N([H])C(C(C([H])([H])[H])=C([H])C([H])=C([H])[C@]([H])(C([H])([H])[H])[C@@]([H])([C@@]([H])(C([H])([H])[H])[C@]([H])([C@@]1([H])C([H])([H])[H])O[H])O[H])=O)O[H])=O)OC([H])([H])[H] |c:18,64,t:60|

Atributos calculados

  • Calidad precisa: 725.304741g/mol
  • Carga superficial: 0
  • XLogP3: 4.9
  • Recuento de donantes vinculados al hidrógeno: 6
  • Recuento de receptores de enlace de hidrógeno: 13
  • Cuenta de enlace giratorio: 4
  • Masa isotópica única: 725.304741g/mol
  • Masa isotópica única: 725.304741g/mol
  • Superficie del Polo topológico: 218Ų
  • Recuento de átomos pesados: 52
  • Complejidad: 1410
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 9
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 3
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

  • Denso: 1.4±0.1 g/cm3
  • Punto de fusión: 216-223°C
  • Punto de ebullición: 855.4°C at 760 mmHg
  • Punto de inflamación: 471.1±34.3 °C
  • Disolución: Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)
  • PSA: 218.38000
  • Logp: 4.70460
  • Presión de vapor: 0.0±0.3 mmHg at 25°C

3-Formyl rifamycin Información de Seguridad

3-Formyl rifamycin PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68786-10g
3-formyl Rifamycin
13292-22-3 98%
10g
¥7430.00 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QM453-50mg
3-Formyl rifamycin
13292-22-3 97%
50mg
80.0CNY 2021-07-12
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68786-1g
3-formyl Rifamycin
13292-22-3 98%
1g
¥1043.00 2022-04-26
LKT Labs
R3221-5 g
3-Formylrifamycin
13292-22-3 ≥98%
5g
$399.40 2023-07-11
MedChemExpress
HY-129043-10mM*1mLinDMSO
3-Formyl rifamycin
13292-22-3 98.96%
10mM*1mLinDMSO
¥550 2022-03-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QM453-100mg
3-Formyl rifamycin
13292-22-3 97%
100mg
94CNY 2021-05-08
1PlusChem
1P0011UX-250mg
Rifamycin, 3-formyl-
13292-22-3 90%
250mg
$54.00 2023-12-22
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F276139-250mg
3-Formyl rifamycin
13292-22-3 ≥98%
250mg
¥189.90 2023-09-02
A2B Chem LLC
AA48265-250mg
3-Formyl rifamycin sv
13292-22-3 95%
250mg
$35.00 2024-04-20
MedChemExpress
HY-129043-10mM*1 mL in DMSO
3-Formyl rifamycin
13292-22-3 98.96%
10mM*1 mL in DMSO
¥550 2024-04-20
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:13292-22-3)3-Formyl rifamycin
A899125
Pureza:99%
Cantidad:5g
Precio ($):382.0